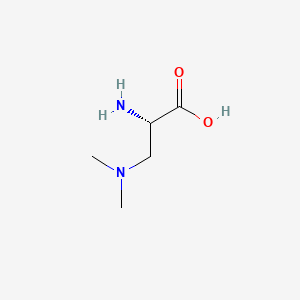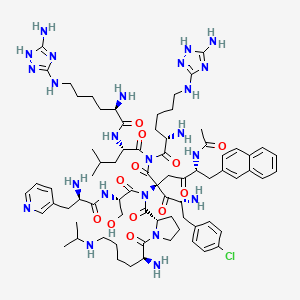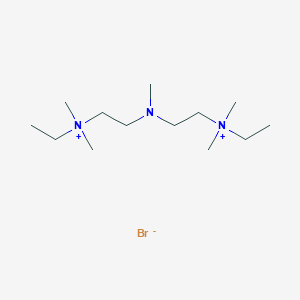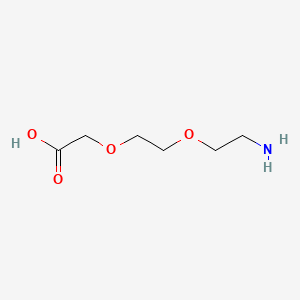
2-(2-(2-Aminoethoxy)ethoxy)acetic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid is integrin receptors . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signaling, and cell migration.
Mode of Action
This compound binds to integrin receptors . The exact mechanism of interaction is not fully understood, but it’s likely that the compound interacts with these receptors, leading to changes in cell behavior. This could potentially influence a variety of cellular processes, such as cell adhesion, migration, and signaling.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it might have good bioavailability
Result of Action
It has also been used as a probe for qualitative and quantitative detection of DNA .
Biochemical Analysis
Biochemical Properties
2-(2-(2-Aminoethoxy)ethoxy)acetic Acid is often used in organic synthesis as a catalyst, buffer for acidic catalytic reactions, and ligand . It is also used as an additive for surfactants, lubricants, and adhesives . It has been shown to bind to integrin receptors .
Cellular Effects
Given its ability to bind to integrin receptors , it may influence cell adhesion, migration, and other processes regulated by integrins.
Molecular Mechanism
Its interaction with integrin receptors suggests that it may influence the signaling pathways mediated by these receptors .
Temporal Effects in Laboratory Settings
It is known that this compound is sensitive to light, moisture, and heat, and should be stored under inert gas at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H2N-PEG2-CH2COOH typically involves the reaction of 2-(2-(2-aminoethoxy)ethoxy)ethanol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the ethanol derivative is replaced by the carboxyl group of chloroacetic acid .
Industrial Production Methods
Industrial production of H2N-PEG2-CH2COOH follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
H2N-PEG2-CH2COOH can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
H2N-PEG2-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation.
Biology: Employed in the development of targeted therapies for diseases by degrading specific proteins.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and polymers
Comparison with Similar Compounds
Similar Compounds
H2N-PEG3-CH2COOH: Similar structure but with an additional ethylene glycol unit.
H2N-PEG4-CH2COOH: Contains two additional ethylene glycol units compared to H2N-PEG2-CH2COOH.
Uniqueness
H2N-PEG2-CH2COOH is unique due to its optimal length and flexibility, making it an ideal linker for PROTAC synthesis. Its shorter chain length compared to H2N-PEG3-CH2COOH and H2N-PEG4-CH2COOH provides better control over the spatial arrangement of the ligands, enhancing the efficiency of protein degradation .
Properties
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVRGYVESPRHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139729-28-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(carboxymethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139729-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10327018 | |
| Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134978-97-5 | |
| Record name | (2-(2-Aminoethoxy)ethoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134978975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Amino-3,6-dioxaoctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-(2-AMINOETHOXY)ETHOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V919MKW0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 2-(2-(2-Aminoethoxy)ethoxy)acetic acid into peptide-based protease substrates?
A1: Attaching this compound, often referred to as a PEG moiety, to peptide substrates serves two primary purposes:
- Enhanced Solubility: The hydrophilic nature of this compound significantly improves the solubility of the peptide substrates in aqueous solutions commonly used in enzymatic assays. [, ] This is particularly important for low molecular weight peptides that might otherwise exhibit poor solubility.
- Modulation of Enzyme Kinetics: Research shows that the position of this compound attachment within the peptide substrate significantly influences the substrate's interaction with proteases. N-terminal pegylation often leads to increased specificity constants (kcat/KM) suggesting improved substrate binding or turnover. Conversely, C-terminal pegylation tends to decrease specificity constants. [] This suggests that the compound can be strategically incorporated to fine-tune substrate-enzyme interactions.
Q2: Beyond protease substrates, what other applications has this compound found in medicinal chemistry research?
A2: this compound has been explored as a component in designing inhibitors of amyloid-β (Aβ) aggregation, a process implicated in Alzheimer's disease. []
- One such compound, DSB(EEX)(3), demonstrated promising results in reducing Aβ toxicity in human neuroblastoma cells and inhibiting Aβ aggregation in vitro. []
Q3: How does the length of the this compound chain affect its influence on the properties of the molecules it is attached to?
A3: Studies focusing on a specific protease substrate, ABZ-Arg-Gln-Asp-Arg-ANB-NH2, revealed that increasing the length of the this compound chain at the N-terminal led to a decrease in the specificity constant of the substrate. [] This suggests that longer chains might hinder the interaction between the substrate and the enzyme, potentially due to steric hindrance or altered conformational flexibility.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






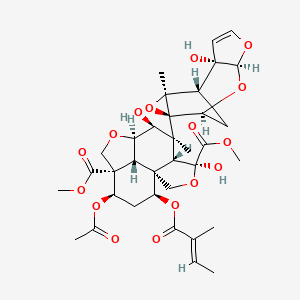

![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)


